molecular formula C21H22ClN3O3 B1669576 CP-91149 CAS No. 186392-40-5

CP-91149

Cat. No.: B1669576
CAS No.: 186392-40-5
M. Wt: 399.9 g/mol
InChI Key: HINJNZFCMLSBCI-PKOBYXMFSA-N
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Mechanism of Action

Target of Action

CP-91149, also known as 1H-Indole-2-carboxamide, 5-chloro-N-((1S,2R)-3-(dimethylamino)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl)-, is a selective inhibitor of glycogen phosphorylase (GP) . GP is a key enzyme in the glycogenolysis pathway, catalyzing the phosphorolytic cleavage of the glycosidic linkages of glycogen by releasing glucose-1-phosphate from the terminal alpha-1, 4-glycosidic bond .

Mode of Action

This compound interacts with its target, GP, by decreasing its activity. It achieves this by converting the phosphorylated AMP-independent α form into the dephosphorylated AMP-dependent b form and inhibiting GP α activity and AMP-mediated GP b activation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glycogenolysis pathway. This action on the glycogenolysis pathway has implications for glucose metabolism and has potential for Type II (insulin-dependent) diabetes study .

Result of Action

The primary result of this compound’s action is an increase in glycogen synthesis. In vitro studies have shown that this compound treatment decreases muscle GP activity and causes glycogen accumulation in A549 cells . A significant increase in glycogen accumulation was detected at 10 μM of this compound as compared with untreated cells with a maximal glycogen accumulation at 30 μM .

Action Environment

The effect of this compound can be influenced by the concentration of glucose. For instance, the IC50 value of this compound decreased when the concentration of glucose increased . This suggests that the efficacy of this compound may be influenced by the glucose levels in the environment.

Biochemical Analysis

Biochemical Properties

CP-91149 interacts with the enzyme glycogen phosphorylase, inhibiting its activity . In vitro studies have shown that this compound treatment decreases muscle GP activity by converting the phosphorylated AMP-independent α form into the dephosphorylated AMP-dependent b form and inhibiting GP α activity and AMP-mediated GP b activation . This interaction with the enzyme results in the promotion of glycogen resynthesis, but not its overaccumulation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, in primary human hepatocytes and isolated rat hepatocytes, this compound treatment inhibits glucagon-stimulated glycogenolysis . In A549 cells, this compound inhibits brain GP and causes glycogen accumulation . It also promotes the conversion of GP a into GP b, according to the α model proposed in hepatocytes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the enzyme glycogen phosphorylase, leading to the inhibition of the enzyme’s activity . This inhibition results in the promotion of glycogen resynthesis and the prevention of its overaccumulation . The effect of this compound on the IC50 value was also investigated, which decreased when the concentration of glucose increased .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For instance, a significant increase in glycogen accumulation was detected at 10 μM of this compound as compared with untreated cells with a maximal glycogen accumulation at 30 μM . Intracellular glycogen content decreased at 50 μM this compound, perhaps explained by additional pharmacological effects of the drug .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in diabetic ob/ob mice, treatment with 25-50 mg/kg this compound rapidly lowers blood glucose, but does not change blood glucose levels in non-diabetic mice .

Metabolic Pathways

This compound is involved in the metabolic pathway of glycogenolysis, where it inhibits the enzyme glycogen phosphorylase, thereby controlling the rate-limiting step in this pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CP-91149 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .

Properties

IUPAC Name

5-chloro-N-[(2S,3R)-4-(dimethylamino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3/c1-25(2)21(28)19(26)17(10-13-6-4-3-5-7-13)24-20(27)18-12-14-11-15(22)8-9-16(14)23-18/h3-9,11-12,17,19,23,26H,10H2,1-2H3,(H,24,27)/t17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINJNZFCMLSBCI-PKOBYXMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(C(CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171897
Record name CP-91149
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186392-40-5
Record name CP-91149
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186392405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-91149
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 186392-40-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CP-91149
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8EV00W45A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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